![molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol CAS No. 1095077-98-7](/img/no-structure.png)

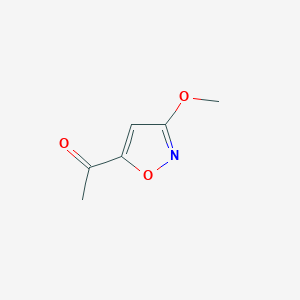

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a sulfanylbenzaldehyde in high yield . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been observed to exhibit several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

The compound’s intricate structure suggests potential antitumor and cytotoxic properties. Researchers have synthesized related derivatives and evaluated their effects on various cancer cell lines. For instance:

- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides also exhibit antineoplastic activity .

Other Applications

Beyond the mentioned fields, this compound’s diverse functional groups open up possibilities in drug design, chemical reactions, and material science. It serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, and dyes .

Orientations Futures

Thiazole derivatives have shown promise in various fields of medicinal chemistry. Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propriétés

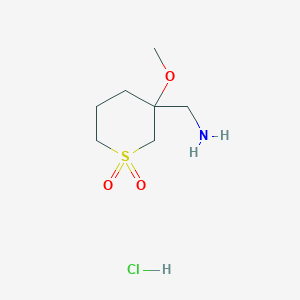

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol, which is synthesized from 4-nitrophenol and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-Amino-4-methylpyrazole", "2-Chloro-4-nitrobenzo[d]thiazole", "4-Nitrophenol", "4-(4-Hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol", "4-Methylpiperazine", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Dichloromethane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine", "a. Dissolve 2-chloro-4-nitrobenzo[d]thiazole (1.0 g, 4.0 mmol) and 2-amino-4-methylpyrazole (0.5 g, 5.0 mmol) in dimethylformamide (10 mL).", "b. Add sodium hydride (0.2 g, 5.0 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol", "a. Dissolve 4-nitrophenol (1.0 g, 7.2 mmol) and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol (1.5 g, 4.3 mmol) in ethanol (20 mL).", "b. Add sodium borohydride (0.4 g, 10.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 20 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a white solid.", "Step 3: Coupling of the two intermediates", "a. Dissolve the two intermediates (0.5 g each) in dichloromethane (10 mL).", "b. Add N,N'-dicyclohexylcarbodiimide (0.3 g, 1.5 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |

Numéro CAS |

1095077-98-7 |

Nom du produit |

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol |

Formule moléculaire |

C25H29N5O2S |

Poids moléculaire |

463.6 |

Nom IUPAC |

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28) |

Clé InChI |

QMGAOHKENZPTEM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)